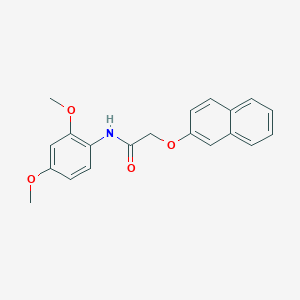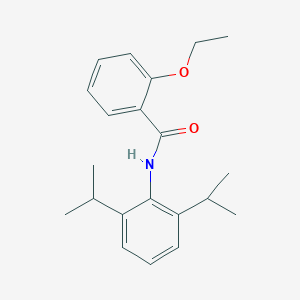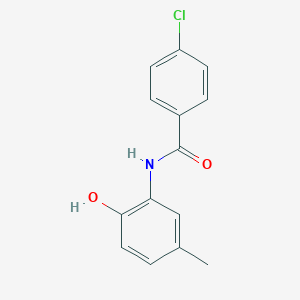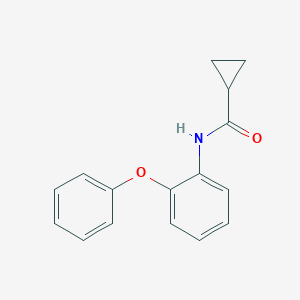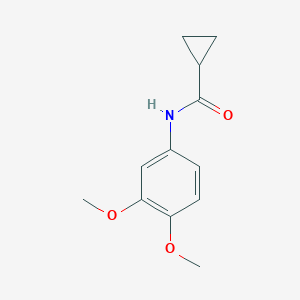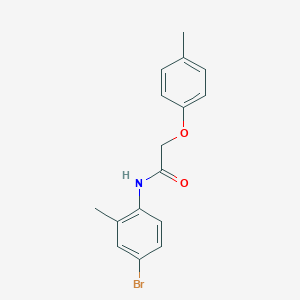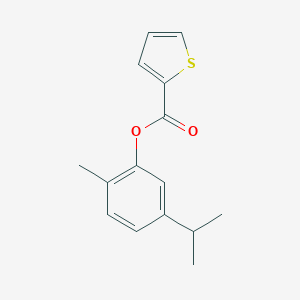
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth and proliferation of microorganisms. It is also thought to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of lipid peroxidation products, such as malondialdehyde. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Another advantage is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation-related diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity to human cells. Therefore, caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. One direction is to investigate its potential applications in the treatment of infectious diseases, such as bacterial and fungal infections. Another direction is to study its potential use in the treatment of oxidative stress and inflammation-related diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 4-methoxyaniline with 2-aminobenzenethiol in the presence of acetic anhydride and glacial acetic acid. The resulting intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. It has also been found to possess potent antioxidant and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-8-14-15(9-11)22-17(18-14)19-16(20)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,19,20) |
Clave InChI |
CKZVBNXFMLGIBX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
